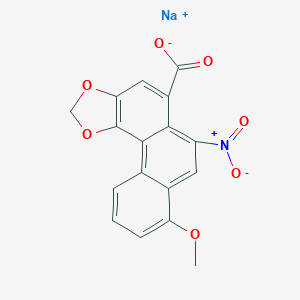

Sodium aristolochate

説明

Sodium aristolochate, also known as sodium salt of aristolochic acid, is a naturally occurring compound found in plants of the Aristolochiaceae family. This compound has been used in traditional medicine for centuries and has recently been studied for its potential therapeutic benefits. It has shown promise in the treatment of certain types of cancer and has been identified as a potential anti-inflammatory agent.

科学的研究の応用

1. Isolation and Characterization in Aristolochia Heterophylla

A study isolated and characterized seven new compounds, including sodium aristolochate, from the root and stem of Aristolochia heterophylla. These compounds' structures were determined using spectral methods (Wu, Chan, & Leu, 2000).

2. Identification in Aristolochia Uruapensis

Research on Aristolochia urupaensis identified this compound among other compounds. The study employed spectroscopic analyses like Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) techniques (Holzbach, Nascimento, & Lopes, 2017).

3. Presence in Aristolochia Melastoma

A phytochemical study of Aristolochia melastoma highlighted the presence of this compound. This finding is significant due to the rare occurrence of certain compounds in this species (Nogueira & Lopes, 2012).

4. Studies on Aristolochia Cucurbitifolia

In a study on Aristolochia cucurbitifolia, this compound was one of the compounds isolated and identified. The research also discussed the cytotoxicity and antiplatelet activity of these compounds (Wu, Chan, & Leu, 2000).

将来の方向性

The future research directions for Sodium aristolochate could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications in various fields could be areas of interest .

作用機序

Target of Action

Sodium aristolochate is a derivative of aristolochic acid, a compound found in the Aristolochia genus Aristolochic acids and their derivatives have been widely used in traditional chinese medicine for various therapeutic purposes .

Mode of Action

It is known that aristolochic acids and their derivatives interact with various biological targets to exert their effects

Biochemical Pathways

Aristolochic acids and their derivatives are known to influence various biochemical functions, including hypertension relief, leukocyte enhancement, rheumatism relief, edema therapy, as well as analgesic and diuretic effects

Result of Action

The aristolochia species, from which this compound is derived, have been used in herbal medicines for treatment of snakebite, festering wounds, and tumors . This suggests that this compound may have similar effects at the molecular and cellular level.

Action Environment

It is known that the aristolochia species, from which this compound is derived, are extensive across tropical asia, africa, and south america . This suggests that the plant’s environment could potentially influence the properties and effects of this compound.

生化学分析

Biochemical Properties

Sodium Aristolochate interacts with various biomolecules in biochemical reactions. It is a proagent that is activated by the reduction of nitro groups to amines, resulting in the formation of cytotoxic DNA adducts . This interaction with DNA is a key aspect of this compound’s biochemical activity.

Cellular Effects

This compound has significant effects on cellular processes. Its cytotoxic DNA adducts can lead to cell death, particularly in renal cells

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into a cytotoxic form through the reduction of its nitro groups to amines. This process allows this compound to bind covalently to DNA, forming DNA adducts that can disrupt normal cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage. High doses of this compound can lead to significant nephrotoxicity

Metabolic Pathways

This compound is involved in specific metabolic pathways related to its activation and subsequent interaction with DNA. The reduction of this compound’s nitro groups to amines is a key step in this process

Subcellular Localization

The subcellular localization of this compound is likely to be in the nucleus due to its interaction with DNA This localization can affect its activity and function, particularly in terms of its cytotoxic effects

特性

| { "Design of the Synthesis Pathway": "The synthesis of Sodium aristolochate can be achieved through the reaction between aristolochic acid and sodium hydroxide.", "Starting Materials": [ "Aristolochic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve aristolochic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the resulting solution", "Evaporate the solvent to obtain Sodium aristolochate" ] } | |

CAS番号 |

10190-99-5 |

分子式 |

C17H11NNaO7 |

分子量 |

364.26 g/mol |

IUPAC名 |

sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |

InChI |

InChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20); |

InChIキー |

ABKUMATZXTYAPR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+] |

正規SMILES |

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O.[Na] |

その他のCAS番号 |

10190-99-5 |

ピクトグラム |

Acute Toxic; Health Hazard |

同義語 |

8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid aristolochic acid aristolochic acid A aristolochic acid I aristolochic acid I, sodium salt sodium aristolochate Tardolyt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

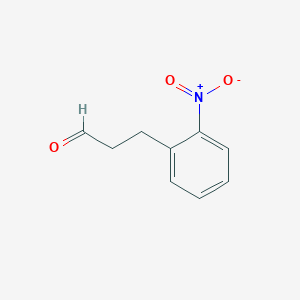

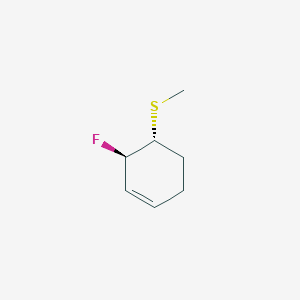

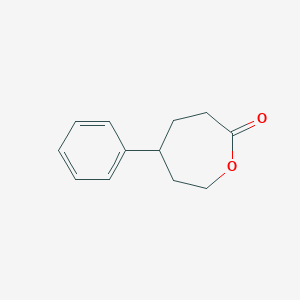

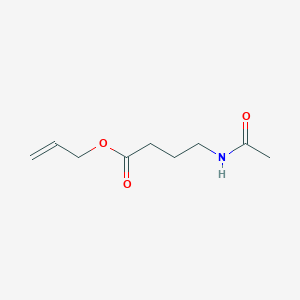

Feasible Synthetic Routes

Q & A

Q1: What are sodium aristolochates and where are they found?

A: Sodium aristolochates are salts of aristolochic acids, naturally occurring nitrophenanthrene carboxylic acids. They are found in plants belonging to the genus Aristolochia. Several studies have identified various sodium aristolochate derivatives in different Aristolochia species. For example, this compound I, IIIa, and IVa were isolated from the stems and roots of Aristolochia melastoma , while this compound-II and -IVa were found in the flowers and fruits of Aristolochia zollingeriana . Notably, this compound-VII, a new derivative, was isolated from the root and stem of Aristolochia heterophylla Hemsl .

Q2: Are there methods to differentiate aristolochic acid from its salt, this compound?

A: Yes, spectroscopic techniques like Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy can be used to distinguish aristolochic acid from its sodium salt. The paper by Wu et al. discusses the specific spectral differences between the acid and its salt forms .

Q3: Why is there interest in studying sodium aristolochates?

A3: While sodium aristolochates themselves have shown limited pharmacological activity, their parent compounds, aristolochic acids, have been the subject of much research. This interest stems from the traditional use of Aristolochia species in herbal medicine and the subsequent discovery of aristolochic acid's nephrotoxicity and carcinogenicity. Understanding the chemical properties and biological activity of aristolochic acid derivatives, including their salts, is crucial due to potential health risks associated with these compounds.

Q4: What is the significance of finding this compound-I in Antidesma pentandrum var. barbatum?

A: The isolation of this compound-I from Antidesma pentandrum var. barbatum, a plant not belonging to the Aristolochia genus, is noteworthy . This finding suggests the possibility of either direct transfer of the compound through ecological interactions (e.g., via soil or pollinators) or convergent evolution of the biosynthetic pathways leading to this compound-I in these distinct plant species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)